molecular formula C10H8BrNO2 B11829104 2-Bromo-5-cyanobenzyl acetate

2-Bromo-5-cyanobenzyl acetate

Cat. No.: B11829104
M. Wt: 254.08 g/mol
InChI Key: NIYBDFVIYHXJHL-UHFFFAOYSA-N
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Description

(2-Bromo-5-cyanophenyl)methyl acetate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine and a cyano group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of methyl 2-(2-bromo-5-cyanophenyl)acetate using bromine in the presence of a catalyst . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of (2-bromo-5-cyanophenyl)methyl acetate may involve large-scale bromination and cyanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-cyanophenyl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenyl acetates.

Scientific Research Applications

(2-Bromo-5-cyanophenyl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical probes and inhibitors.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-bromo-5-cyanophenyl)methyl acetate involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-5-cyanophenyl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and cyano groups allows for versatile reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

(2-bromo-5-cyanophenyl)methyl acetate

InChI

InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-4-8(5-12)2-3-10(9)11/h2-4H,6H2,1H3

InChI Key

NIYBDFVIYHXJHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C#N)Br

Origin of Product

United States

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